1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride

Vue d'ensemble

Description

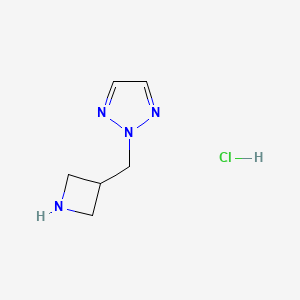

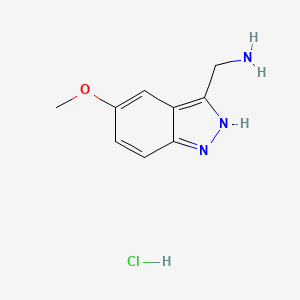

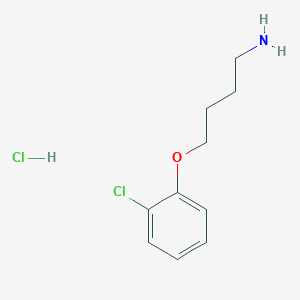

“1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride” is a chemical compound with the CAS No. 1864064-27-6 . It has a molecular weight of 233.76 and a molecular formula of C9H16ClN3S .

Synthesis Analysis

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . The starting 4,6-dimethylpyrimidine-2-thiol was synthesized by the reaction of acetylacetone with thiourea in an ethyl alcohol medium in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioether group attached to a propan-2-amine .Chemical Reactions Analysis

While specific chemical reactions involving “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride” are not detailed in the search results, it’s worth noting that pyrimidine derivatives, including this compound, have been used in the synthesis of various bi- and tricyclic heterosystems .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 233.76 and a molecular formula of C9H16ClN3S . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Generation of Structurally Diverse Libraries : Utilizing similar compounds as starting materials in alkylation and ring closure reactions has led to the creation of a structurally diverse library of compounds. These methodologies facilitate the synthesis of dithiocarbamates, thioethers, and various heterocyclic compounds, which are essential for pharmaceutical and material science research (G. Roman, 2013).

Crystal Structure Determination : The detailed crystallographic analysis of similar compounds has helped in understanding the molecular geometry, bonding characteristics, and potential intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Y. Ren et al., 2006).

Biological Activity and Applications

Antifungal Effects : Derivatives of dimethylpyrimidin have shown significant antifungal effects against species such as Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds to be developed into useful antifungal agents, highlighting their importance in addressing fungal resistance (N. N. Jafar et al., 2017).

Antiangiogenic Potential : In silico studies have indicated that certain pyrimidine derivatives exhibit strong antiangiogenic activity, suggesting their utility in the development of new treatments for diseases characterized by abnormal angiogenesis, such as cancer (Nadhir N. A. Jafar & A. Hussein, 2021).

Antimicrobial and Insecticidal Activities : Pyrimidine-linked heterocyclics synthesized through innovative methods have demonstrated both insecticidal and antibacterial potential. These findings underscore the role of pyrimidine derivatives in developing new pesticides and antimicrobial agents, which are critical in agriculture and healthcare (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Orientations Futures

Pyrimidinamine derivatives, including “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The development of new potent and selective SIRT2 inhibitors is currently desirable, which may provide a new strategy for treatment of related diseases .

Propriétés

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.ClH/c1-6(10)5-13-9-11-7(2)4-8(3)12-9;/h4,6H,5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOLCKYIQQUQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)

![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)